molecular formula C24H28N2O6 B1264339 Platensimycin B1

Platensimycin B1

Numéro de catalogue: B1264339
Poids moléculaire: 440.5 g/mol
Clé InChI: KUDPXYYGDAJFNU-OFBLZTNGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Platensimycin B1 is a natural congener of the broad-spectrum antibiotic platensimycin, isolated from Streptomyces platensis . As a research tool, its primary value lies in its interaction with the bacterial fatty acid synthesis pathway, specifically as an inhibitor of the condensing enzymes β-ketoacyl-ACP synthase I/II (FabF/B) . This mechanism is critical for the biosynthesis of fatty acids essential for bacterial cell membranes, making inhibitors like this compound a subject of interest in the study of novel antibacterial strategies, particularly against drug-resistant Gram-positive bacteria . Studies on this compound and its close analogs have been instrumental in establishing structure-activity relationships (SAR). Research indicates that modifications to the benzoic acid portion of the molecule, as seen in this compound, lead to an attenuation of its biological activity compared to the parent compound, platensimycin . This confirms the significance of the free carboxylate group and the specific structure of the aromatic moiety for potent FabF/B inhibition, providing researchers with critical insights for the design and development of new antibacterial agents . Consequently, this compound serves as a valuable compound for biochemical and microbiological research, helping to define the structural tolerances for inhibiting this high-value antibacterial target. For Research Use Only (RUO). Not for use in diagnostic or therapeutic procedures. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C24H28N2O6

Poids moléculaire

440.5 g/mol

Nom IUPAC

3-[3-[(1S,5S,6R,7S,9S,10S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzamide

InChI

InChI=1S/C24H28N2O6/c1-22(7-6-17(29)26-18-14(27)4-3-13(19(18)30)21(25)31)16(28)5-8-24-10-12-9-15(20(22)24)32-23(12,2)11-24/h3-5,8,12,15,20,27,30H,6-7,9-11H2,1-2H3,(H2,25,31)(H,26,29)/t12-,15+,20+,22-,23+,24+/m1/s1

Clé InChI

KUDPXYYGDAJFNU-OFBLZTNGSA-N

SMILES isomérique

C[C@]12C[C@]34C[C@H]1C[C@@H]([C@H]3[C@](C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC(=C5O)C(=O)N)O)O2

SMILES canonique

CC12CC34CC1CC(C3C(C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC(=C5O)C(=O)N)O)O2

Origine du produit

United States

Isolation and Structural Elucidation of Platensimycin B1

Fermentation and Extraction Methodologies from Streptomyces platensis

The production of Platensimycin (B21506) B1 originates from the fermentation of Streptomyces platensis, specifically strain MA7327. rsc.org While the parent compound, platensimycin, can be produced in high titers (up to 1560 mg/L) through optimized fermentation conditions in large-scale fermentors (from 15-L to 150-L), its congeners are typically present in much smaller quantities. nih.govresearchgate.net During large-scale fermentation efforts aimed at producing grams of platensimycin, a concerted effort was made to isolate these minor analogs, which were found in yields of less than 0.8 mg/L. nih.gov

Optimized fermentation media for producing the platensimycin family of compounds often contain sources like soluble starch, soybean flour, and specific salts. researchgate.net The initial step in isolating Platensimycin B1 and other congeners involves extraction from the fermentation broth. A common method is to acidify the broth to a low pH (e.g., 2.7) and perform a solvent extraction using methanol. rsc.org An alternative large-scale extraction protocol utilizes highly porous adsorbent resins, such as Amberlite XAD-16, to capture the compounds from the fermentation supernatant. researchgate.net

Chromatographic Purification Strategies for Congener Isolation

Due to the low concentration of this compound relative to the parent compound, a multi-step chromatographic purification is essential. After the initial extraction, the crude extract containing a mixture of platensimycin and its congeners is subjected to column chromatography. An Amberchrome column is used in the initial fractionation of the methanolic extract. rsc.org

To effectively separate the low-abundance congeners from the highly abundant platensimycin, techniques that exploit subtle differences in molecular size and polarity are employed. Gel filtration chromatography, particularly using Sephadex LH-20, has proven pivotal. This step helps to concentrate the congeners into specific fractions, thereby simplifying subsequent purification steps. nih.gov The final isolation and purification of this compound to homogeneity is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govdovepress.com Throughout this process, liquid chromatography-mass spectrometry (LC-MS) is used to track and identify fractions containing the desired congeners. nih.gov

Spectroscopic and Crystallographic Methods for Structural Characterization

The definitive structure of this compound was determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

High-resolution electrospray ionization Fourier transform mass spectrometry (HRESI-FTMS) established the molecular formula of this compound as C₂₄H₂₈N₂O₆. rsc.org This corresponds to a molecular weight of 440.2025 Da, a key piece of data that differentiates it from the parent platensimycin (C₂₄H₂₇NO₇, MW 441.1788 Da). wikidata.orgrsc.org The infrared (IR) and ultraviolet (UV) spectra of this compound were observed to be very similar to those of platensimycin. rsc.org

The detailed connectivity and stereochemistry were pieced together using one- and two-dimensional NMR experiments. Comparison of the ¹³C NMR spectrum of this compound with that of platensimycin revealed that the core tetracyclic structure was identical, but minor differences were noted in the resonances associated with the benzoic acid moiety. rsc.org

The core structure of platensimycin consists of two main parts joined by an amide bond: the 3-amino-2,4-dihydroxybenzoic acid unit and a complex tetracyclic enone known as platensic acid. nih.govrsc.org Spectroscopic analysis of this compound confirmed that the intricate platensic acid core is conserved. The modification that distinguishes this compound lies exclusively within the aromatic portion of the molecule. rsc.org

Table 1: Core Moieties of Platensimycin and this compound

Compound Aromatic Moiety Tetracyclic Moiety
Platensimycin 3-Amino-2,4-dihydroxybenzoic acid Platensic Acid

The key structural difference in this compound is the modification of the carboxylic acid group. In the parent platensimycin, this group is a free carboxyl (-COOH). In this compound, it is replaced by a primary carboxamide (-CONH₂). rsc.orgnih.gov

This was unequivocally confirmed by NMR data. The ¹³C NMR spectrum showed a shift in the carbon signal for this position (C-1'), and the molecular formula derived from mass spectrometry indicated the replacement of an oxygen atom with a nitrogen-containing group. rsc.org The most definitive evidence came from the ¹H NMR spectrum, which showed a pair of broad amide proton singlets (at δH 8.84 and 9.21 ppm). These protons showed correlation to each other in a TOCSY experiment. Furthermore, a strong Heteronuclear Multiple Bond Correlation (HMBC) was observed between the aromatic proton H-7' (at δH 8.10 ppm) and the carboxamide carbon C-1', cementing the assignment of the structure. rsc.org This modification leads to an attenuation of the compound's biological activity, highlighting the importance of the free carboxylate for potent inhibition of the FabF enzyme. nih.govrsc.org

Table 2: Spectroscopic Data for this compound

Data Type Observation Interpretation
HRESI-FTMS m/z 441.2012 [M+H]⁺ Molecular Formula: C₂₄H₂₈N₂O₆ rsc.org
¹H NMR Two broad singlets (δ 8.84, 9.21) Presence of two amide protons (-NH₂) rsc.org
¹³C NMR Spectrum nearly identical to platensimycin except for C-1' resonance Platensic acid core is unchanged; modification is on the benzoic acid moiety rsc.org

| HMBC | Correlation between H-7' (δ 8.10) and C-1' | Confirms the location of the carboxamide group on the aromatic ring rsc.org |

Biosynthetic Pathways of Platensimycin B1

Elucidation of the Benzoic Ring Biosynthesis

The aromatic core of Platensimycin (B21506) B1, a 3-amino-2,4-dihydroxybenzoic acid moiety, is assembled from precursors derived from central carbon metabolism. nih.gov Isotopic labeling studies have been instrumental in tracing the origins of the carbon atoms that constitute this ring structure.

Role of Pyruvate (B1213749) and Acetate (B1210297) via TCA Cycle Intermediates

The biosynthesis of the benzoic acid portion of Platensimycin B1 utilizes intermediates from both glycolysis and the tricarboxylic acid (TCA) cycle. wikipedia.orgrsc.org Specifically, the carbon skeleton is derived from a C4 intermediate from the TCA cycle and a C3 intermediate from the glycolytic pathway. rsc.org Feeding experiments with labeled precursors have shown that both sodium pyruvate and sodium acetate are incorporated into the 3-amino-2,4-dihydroxybenzoic acid (ADHBA) moiety. nih.gov The labeling pattern observed is consistent with a biosynthetic pathway that involves a C4 dicarboxylic acid, such as oxaloacetate or malate (B86768) from the TCA cycle, and phosphoenolpyruvate, a C3 compound from glycolysis. nih.gov

Mechanism of the Tetracyclic Enone Acid Core Formation

The lipophilic C-17 tetracyclic enone acid core of this compound, also known as platensic acid, is a highly modified diterpenoid. wikipedia.orgrsc.org Its formation is a testament to the remarkable capabilities of microbial secondary metabolism, involving a series of complex cyclization and oxidative reactions.

Involvement of the Non-Mevalonate Terpenoid Pathway

Isotope labeling studies have confirmed that the tetracyclic enone core is synthesized via the non-mevalonate terpenoid pathway, also known as the methylerythritol phosphate (B84403) (MEP) pathway. nih.govwikipedia.org This pathway is distinct from the classical mevalonate (B85504) pathway used by many organisms for isoprenoid biosynthesis. nih.govwikipedia.org The lack of incorporation of labeled acetate and the strong incorporation of labeled pyruvate into the platensic acid moiety provide clear evidence for the involvement of the MEP pathway. rsc.org This pathway is essential for the survival of many pathogenic bacteria, making it an attractive target for antibiotic development. wikipedia.org

Condensation and Transposition Steps involving Pyruvate and Glyceraldehyde-3-phosphate

The MEP pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate. wikipedia.org This initial reaction involves a thiamine-activated acetyl group that arises from the decarboxylation of pyruvate. wikipedia.org Following the condensation, a transposition step occurs, which is a characteristic feature of this pathway. wikipedia.org Both pyruvate and glyceraldehyde-3-phosphate are key intermediates in the glycolytic pathway, which explains the efficient incorporation of these precursors into the terpenoid structure. wikipedia.org

Diterpenoid Precursor Formation and Cyclization (e.g., Geranylgeranyl Diphosphate (B83284), ent-kaurene)

The fundamental building blocks of terpenoids, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are synthesized from pyruvate and glyceraldehyde-3-phosphate through the MEP pathway. wikipedia.orggenome.jp These five-carbon units are then condensed to form larger prenyl diphosphates. For the biosynthesis of the C-17 tetracyclic enone of this compound, four of these isoprenoid units are sequentially added to form the C20 diterpenoid precursor, geranylgeranyl diphosphate (GGPP). wikipedia.orgrsc.org

This linear precursor then undergoes a series of cyclization reactions. The process is initiated by a diterpene synthase, which first cyclizes GGPP to ent-copalyl diphosphate (ent-CPP). rsc.org Subsequently, a second cyclization step, catalyzed by a kaurene synthase-like enzyme, converts ent-CPP into an ent-kaurene-related intermediate. wikipedia.orgrsc.org The isolation of homoplatensimide A, a congener with a C20 carbon skeleton, from S. platensis supports the hypothesis that the C-17 core of platensimycin is derived from a diterpenoid precursor. nih.gov Recent studies have also implicated ent-kauran-16α-ol and other ent-kauranes as intermediates in the formation of the tricyclic core. acs.org

Oxidative Cleavage and C-17 Tetracyclic Enone Acid Unit Generation

The final stages in the formation of the platensic acid core involve significant oxidative modifications of the tetracyclic diterpenoid intermediate. A key step is the oxidative cleavage of a double bond in the ent-kaurene-related intermediate. wikipedia.org This cleavage results in the loss of three carbon atoms, ultimately producing the characteristic C-17 tetracyclic enone acid structure. wikipedia.orgrsc.org The hydroxylated congeners of platensimycin and platencin (B21511) are likely formed by the action of cytochrome P450 enzymes that oxidize the terpenoid units after the initial cyclization. researchgate.net Finally, an N-acyltransferase enzyme catalyzes the amide bond formation between the completed C-17 tetracyclic enone acid and the aminobenzoic acid moiety to yield the final this compound molecule. wikipedia.org

Amide Bond Formation and N-Acyltransferase Reaction

A crucial step in the biosynthesis of this compound is the formation of an amide bond that links its two major structural components: a tetracyclic enone core and an aminobenzoic acid moiety. wikipedia.org This reaction is catalyzed by an N-acyltransferase. wikipedia.org The biosynthesis of the tetracyclic enone core follows the non-mevalonate terpenoid pathway, while the aminobenzoic acid ring is derived from pyruvate and acetate through the TCA cycle. wikipedia.org The N-acyltransferase facilitates the condensation of the C-17 tetracyclic enone acid with the aminobenzoic acid, a final step that yields the complete Platensimycin molecule. wikipedia.org

Specific Enzymatic Machinery for this compound Biosynthesis

The construction of this compound is orchestrated by a dedicated set of enzymes encoded within a biosynthetic gene cluster. These enzymes carry out a series of intricate modifications to the core structure, leading to the final active compound.

Identification of Genes Encoding Biosynthetic Enzymes (e.g., PtmO3, PtmO6, PtmO8, PtmO1)

Genetic and biochemical studies have identified several key enzymes in the platensimycin (ptm) gene cluster. Among them, PtmO3 and PtmO6 are functionally redundant α-ketoglutarate-dependent dioxygenases. nih.govnih.gov These enzymes are responsible for introducing a hydroxyl group at the C7 position of the ent-kauranol and ent-atiserene scaffolds. nih.govnih.gov Interestingly, they stereoselectively generate a C7 β-hydroxyl group. nih.govnih.gov

Following this hydroxylation, a pair of NAD+/NADPH-dependent dehydrogenases, PtmO8 and PtmO1, come into play. nih.govnih.gov These enzymes work in concert to invert the stereochemistry of the C7 hydroxyl group from β to α via a C7 ketone intermediate. nih.govnih.gov This three-enzyme cascade is essential for establishing the correct stereochemistry required for the final platensimycin structure. nih.govnih.gov

Role of Hydroxylation and Oxidation in Congener Diversification

The hydroxylation and oxidation reactions catalyzed by enzymes like PtmO3, PtmO6, PtmO8, and PtmO1 are not only crucial for the biosynthesis of this compound but also contribute to the diversification of platensimycin and platencin congeners. nih.govnih.gov The presence of α-hydroxyl, β-hydroxyl, and ketone functionalities at the C7 position is a common feature among various ent-kaurane and ent-atisane derived diterpenoids. nih.govnih.gov The characterization of these enzymes provides insight into the biosynthetic origins of this structural diversity. nih.govnih.gov The discovery of hydroxylated congeners of platensimycin and platencin from fermentation broths of Streptomyces platensis further supports the role of oxidative enzymes, likely cytochrome P450s, in post-cyclization modifications of the terpenoid core. researchgate.net

Mechanistic Insights into Ether Ring Formation

A defining structural feature of platensimycin is the 11S,16S-ether ring within its ketolide moiety. nih.gov The formation of this ether linkage is catalyzed by the cytochrome P450 monooxygenase, PtmO5. nih.govrsc.org Inactivation of the ptmO5 gene in Streptomyces platensis resulted in the accumulation of congeners lacking the ether ring and instead possessing a (16R)-hydroxyl group. nih.gov This finding indicates that PtmO5 is responsible for the crucial cyclization step. nih.gov The proposed mechanism involves the stereoselective hydroxylation of the C-11 position of the ent-kaurane scaffold by PtmO5. rsc.org This hydroxylation sets the stage for a subsequent spontaneous intramolecular SN1 reaction, where the newly introduced C-11 hydroxyl group attacks a carbocation formed at C-16, leading to the formation of the characteristic ether bridge. rsc.org

Bioengineering Approaches for Yield Optimization and Diversification

The elucidation of the this compound biosynthetic pathway has opened avenues for bioengineering strategies aimed at improving production yields and generating novel analogs. By manipulating the expression of key biosynthetic genes, researchers can enhance the output of desired compounds. For instance, the implementation of a CRISPR-Cas9 system in S. platensis has enabled the construction of recombinant strains with optimized production of platensimycin, platencin, and platensilin. oup.com

Furthermore, the inherent promiscuity of some biosynthetic enzymes can be exploited to create a diverse library of platensimycin congeners. nih.gov Introducing modified substrates or genetically altering the biosynthetic machinery can lead to the production of novel compounds with potentially improved or altered biological activities. These approaches not only provide a deeper understanding of the structure-activity relationships of these complex natural products but also hold promise for the development of new therapeutic agents. researchgate.netresearchgate.net

Molecular Mechanism of Action: Targeting Bacterial Fatty Acid Synthesis

Inhibition of Type II Bacterial Fatty acid Synthase (FASII)

Platensimycin (B21506) B1 specifically targets the elongation condensing enzymes within the FASII pathway. nih.govnih.gov These enzymes are critical for the stepwise addition of two-carbon units to the growing fatty acid chain. nih.gov By inhibiting this process, Platensimycin B1 effectively halts the production of essential fatty acids, leading to bacterial growth inhibition. nih.govresearchgate.net The selectivity for the bacterial FASII system over the mammalian FASI system contributes to the compound's favorable toxicity profile. ebi.ac.ukresearchgate.net

Specific Interaction with β-Ketoacyl-(Acyl-Carrier-Protein) Synthase I/II (FabF/B)

The primary molecular targets of this compound are β-ketoacyl-(acyl-carrier-protein) synthase I (FabB) and, more potently, β-ketoacyl-(acyl-carrier-protein) synthase II (FabF). researchgate.netmdpi.comwikipedia.orgebi.ac.uk These enzymes catalyze the condensation reaction between an acyl-acyl carrier protein (ACP) and malonyl-ACP, a key elongation step in fatty acid synthesis. nih.gov this compound is a highly selective inhibitor of FabF/B, demonstrating potent activity against these enzymes. nih.govnih.govnih.govresearchgate.net

This compound exerts its inhibitory effect by binding to the malonyl-ACP binding site within the active site of FabF. nih.govnih.govcore.ac.uk The 3-amino-2,4-dihydroxybenzoic acid portion of the this compound molecule fits into this pocket. nih.gov Specifically, the carboxylate group of the inhibitor forms ionic interactions with two critical histidine residues (His303 and His340) of the enzyme's Cys-His-His catalytic triad. nih.gov

The catalytic mechanism of FabF involves the activation of a cysteine residue, Cys163, which acts as a nucleophile. wikipedia.org The nucleophilicity of this cysteine is enhanced by the formation of an oxyanion hole involving the backbone amides of Cys163 and another residue, Phe400. wikipedia.org This structural feature stabilizes the transition state during the condensation reaction. This compound's binding within the active site interferes with this finely tuned process.

Crucially, this compound does not bind effectively to the free FabF enzyme. nih.govcore.ac.ukrsc.org Instead, it demonstrates a strong preference for the acyl-enzyme thioester intermediate, which is formed after the initial transfer of a fatty acyl chain to the active site Cys163. nih.govnih.govnih.govresearchgate.netcore.ac.uk Direct binding assays have shown a significant increase in this compound binding to FabF in the presence of an acyl-CoA, which mimics the natural substrate and promotes the formation of this intermediate. researchgate.net This indicates that a conformational change in the enzyme upon acylation is necessary for effective inhibitor binding. nih.govresearchgate.net

X-ray co-crystallography studies have provided a detailed view of the interaction between this compound and FabF. wikipedia.orgcore.ac.ukrsc.org To facilitate these studies, a mutant form of FabF where the active site cysteine (Cys163) is replaced with glutamine (C163Q) was used. wikipedia.orgcore.ac.uk This mutation mimics the acyl-enzyme intermediate and enhances the binding affinity for this compound. wikipedia.org The crystal structure reveals that the benzoic acid moiety of this compound occupies the malonyl binding pocket, making key polar interactions with the active site residues. rsc.org The tetracyclic portion of the molecule is situated at the entrance of the active site. nih.gov

Interaction with Acyl-Enzyme Thioester Intermediate

Comparative Analysis of FabF/FabB vs. FabH Inhibition

The bacterial fatty acid synthesis pathway involves another crucial condensing enzyme, β-ketoacyl-ACP synthase III (FabH), which is responsible for initiating the synthesis process. nih.govnih.gov While this compound is a potent inhibitor of the elongation condensing enzymes FabF and FabB, it exhibits significantly weaker activity against the initiation condensing enzyme FabH. nih.govrsc.org This selectivity for FabF/B over FabH is a defining characteristic of this compound's mechanism of action. nih.govmdpi.com In contrast, a related natural product, platencin (B21511), acts as a dual inhibitor of both FabF and FabH. nih.govmdpi.com

Target EnzymeFunctionThis compound InhibitionPlatencin Inhibition
FabF/B Elongation of fatty acid chainsPotent and selective inhibitor nih.govnih.govrsc.orgPotent inhibitor nih.govmdpi.com
FabH Initiation of fatty acid synthesisWeak inhibitor nih.govrsc.orgPotent inhibitor nih.govmdpi.com

Selective FabF Inhibition Profile of Platensimycin

The primary molecular target of platensimycin is the β-ketoacyl-acyl carrier protein (ACP) synthase II, commonly known as FabF. wikipedia.orgnih.govebi.ac.uk FabF is an elongation condensing enzyme that plays a critical role in the FASII pathway by catalyzing the condensation of malonyl-ACP with the growing fatty acyl-ACP chain. nih.gov

Platensimycin exhibits a highly selective and potent inhibition of FabF. nih.govrsc.org Research has demonstrated that platensimycin binds specifically to the acyl-enzyme intermediate of FabF. ebi.ac.ukrsc.org This means that the enzyme must first be acylated with a fatty acid substrate before platensimycin can effectively bind and inhibit its function. rsc.org This unique mode of action contributes to its specificity.

The inhibitory potency of platensimycin against FabF has been quantified in various studies. For instance, it has shown an IC₅₀ (half-maximal inhibitory concentration) of 48 nM against Staphylococcus aureus FabF and 160 nM against Escherichia coli FabF. nih.gov In contrast, its inhibition of the initiation condensing enzyme, FabH, is significantly weaker, with a reported IC₅₀ of 67 µM, highlighting its remarkable selectivity for FabF. nih.govrsc.org This selectivity is over 800-fold for FabF compared to FabH. rsc.org

Inhibitory Activity of Platensimycin
EnzymeOrganismIC₅₀
FabFS. aureus48 nM
FabFE. coli160 nM
FabHS. aureus67 µM

Differentiation from Dual Inhibitors like Platencin

The selective inhibition profile of platensimycin distinguishes it from other related natural products, such as platencin. While both compounds inhibit bacterial fatty acid synthesis, their mechanisms differ significantly. ebi.ac.ukmdpi.com Platensimycin is a selective inhibitor of the elongation condensing enzyme FabF. nih.govrsc.orgmdpi.com

In contrast, platencin acts as a balanced dual inhibitor, targeting both the elongation condensing enzyme (FabF) and the initiation condensing enzyme (FabH). rsc.orgmdpi.comscielo.org.za Platencin demonstrates comparable inhibitory activity against both FabF and FabH. mdpi.com For example, in a gel elongation assay using S. aureus cell lysate, platencin showed IC₅₀ values of 4.58 µM for FabF and 9.17 µM for FabH, whereas platensimycin exhibited IC₅₀ values of 0.29 µM for FabF and 247 µM for FabH. rsc.org This dual-targeting mechanism of platencin is thought to contribute to its potent cellular activity through a synergistic effect. mdpi.com

Comparison of IC₅₀ Values in S. aureus Gel Elongation Assay
CompoundFabF IC₅₀ (µM)FabH IC₅₀ (µM)Inhibition Profile
Platensimycin0.29247Selective FabF inhibitor
Platencin4.589.17Balanced dual FabF/FabH inhibitor

Impact on Bacterial Cellular Processes

Disruption of Essential Fatty Acid Biosynthesis for Cell Membrane Integrity

By halting fatty acid production, platensimycin effectively prevents the synthesis of new phospholipids (B1166683) required for membrane maintenance and expansion. nih.gov This disruption of the cell membrane's integrity compromises its function, leading to a cascade of detrimental effects on the bacterial cell.

Consequences for Bacterial Growth and Viability

The inability to synthesize essential fatty acids has profound consequences for bacterial growth and survival. Without a functional and intact cell membrane, bacteria cannot properly divide and multiply. The disruption of this essential barrier leads to the cessation of cell growth, a bacteriostatic effect. nih.gov

Ultimately, the compromised cell membrane can lead to cell lysis and death, demonstrating the critical importance of the fatty acid synthesis pathway for bacterial viability. nih.gov Platensimycin's ability to specifically target and disrupt this pathway makes it a potent antibacterial agent against a broad spectrum of Gram-positive bacteria, including clinically significant drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). wikipedia.orgnih.govresearchgate.net

Chemical Synthesis and Analog Development of Platensimycin B1

Total Synthesis Methodologies for Platensimycin (B21506) and Congeners (including Platensimycin B1)

The discovery of platensimycin and its congeners, including this compound, unveiled a unique and complex molecular architecture that has become an attractive target for total synthesis. nih.govacs.org These natural products feature a cage-like tetracyclic core linked to an aromatic amine moiety via an amide bond. rsc.orgudel.edu Synthetic efforts have been extensive, leading to the development of various strategies not only to construct the natural products themselves but also to generate analogues for biological evaluation. nih.govresearchgate.net The total syntheses of platensimycin and its related compounds, such as platensimycins B1 and B3, platensic acid, and platensimide A, have been successfully accomplished. nih.govnih.gov These synthetic campaigns have provided access to these medically important molecules and spurred the development of new chemical methodologies. nih.govresearchgate.net

Convergent Strategy: Cage-like Core Construction and Side Chain Attachment

A hallmark of the synthetic approaches toward platensimycin and its family members is the adoption of a convergent strategy. nih.govnih.govacs.org This strategy logically disconnects the molecule at the amide linkage, separating it into two key building blocks: the complex, cage-like core containing the enone functionality and the aromatic amine side chain. rsc.orgnih.gov The general approach involves the independent synthesis of these two fragments, followed by their coupling in the final stages of the synthesis. nih.govresearchgate.net

The construction of the tetracyclic core, often referred to as the "right-hand" portion, is the most challenging aspect of the synthesis. nih.gov Once this intricate core, typically in the form of a carboxylic acid like platensic acid, is secured, it is joined with the "left-hand" aromatic amine portion. udel.eduresearchgate.net This crucial connection is reliably achieved through standard amide bond formation, a robust and high-yielding reaction. nih.govnih.govacs.org This convergent approach is highly efficient and allows for the synthesis of various natural congeners and designed analogues by simply modifying the structure of either the core or the side chain before the final coupling step. nih.govresearchgate.net

Asymmetric Synthetic Routes to the Core Structure

A critical challenge in the total synthesis of platensimycin is the control of stereochemistry within its polycyclic core. To address this, several asymmetric strategies have been developed to produce the core structure in an enantiomerically pure form. Two prominent and successful asymmetric routes have been reported, providing enantiopure key intermediates for the synthesis of the natural (-)-enantiomer of platensimycin. nih.govnih.govacs.org These methods focus on establishing the crucial stereocenters early in the synthetic sequence. The first approach utilizes a rhodium-catalyzed asymmetric cycloisomerization, while the second employs a hypervalent iodine-mediated dearomatizing cyclization of an enantiopure substrate derived from a chiral auxiliary. nih.govnih.govresearchgate.net

One of the most elegant and direct methods for establishing the core's stereochemistry is a rhodium-catalyzed asymmetric cycloisomerization of a 1,6-enyne. nih.govnih.gov This reaction was developed as a general method for the asymmetric cycloisomerization of terminal enynes. nih.govacs.org In the context of the platensimycin synthesis, an achiral, symmetrical 1,6-enyne precursor is transformed into a chiral spirocyclic dienone aldehyde with high enantioselectivity. nih.govnih.gov

The reaction typically employs a cationic rhodium(I) complex with a chiral bisphosphine ligand, such as (S)-BINAP. nih.govthieme-connect.com The use of a well-defined catalyst, [Rh((S)-BINAP)]SbF₆, proved crucial for achieving high yields and excellent enantiomeric excess (>99% ee). nih.gov This streamlined process efficiently constructs the spirocyclic ring system and sets the key stereocenter in a single step, representing a highly efficient formal total synthesis of (−)-platensimycin. nih.govthieme-connect.com

Table 1: Rhodium-Catalyzed Asymmetric Cycloisomerization of Enyne Substrates

Substrate Catalyst (mol %) Solvent Yield (%) Enantiomeric Excess (% ee) Reference
Enyne 15 (precursor to 14 ) [Rh((S)-BINAP)]SbF₆ (5) Acetone 86 >99 nih.gov
Ts-N protected enyne [Rh((S)-BINAP)]SbF₆ (10) DCE 86 >99 thieme-connect.com

An alternative asymmetric strategy involves a dearomatizing cyclization mediated by a hypervalent iodine(III) reagent. nih.govacs.org This approach forges the spirocyclic system from a 4-substituted phenol (B47542) precursor. nih.gov The key step is an oxidative cyclization where an internal nucleophile, such as an allylsilane, attacks the phenol ring upon activation by the iodine(III) reagent, like phenyliodine(III) diacetate (PIDA). nih.govnih.gov

To achieve asymmetry, the synthesis starts with an enantiopure substrate. nih.gov For instance, a chiral pseudoephedrine amide can be used as a chiral auxiliary to introduce the desired stereochemistry in an early intermediate. nih.govrsc.org This enantiopure substrate is then elaborated into the phenol precursor for the key cyclization. nih.gov The reaction proceeds by oxidation of the aromatic ring, followed by the cyclization event, effectively remodeling the inert phenol into a highly functionalized intermediate containing a quaternary carbon center and a prochiral dienone system, which is then carried forward to the platensimycin core. nih.govresearchgate.net

Table 2: Hypervalent Iodine-Mediated Dearomatizing Cyclization

Phenol Substrate Iodine(III) Reagent Nucleophile Yield (%) Note Reference
Phenol 18 PIDA Internal allylsilane - Forms spirocyclic system nih.gov
General Phenols PIDA Allylsilane/Enol ether - General method for spirocycles nih.gov
Rhodium-Catalyzed Asymmetric Cycloisomerization

Key Bond Formations: Samarium Diiodide-Mediated Ketyl Radical Cyclization and Acid-Catalyzed Etherification

Following the construction of earlier intermediates, the final two bonds of the intricate cage-like core are forged through two critical reactions. nih.govacs.orgfigshare.com The first of these is a samarium diiodide (SmI₂)-mediated ketyl radical cyclization. nih.govresearchgate.net This step is instrumental in forming a key carbon-carbon bond (C9–C10) to construct a tricyclic intermediate from an aldehyde precursor. nih.gov The reaction involves the formation of a ketyl radical which then undergoes an intramolecular cyclization onto an enone. nih.govresearchgate.net

The final ring-closing step to complete the tetracyclic cage is an acid-catalyzed etherification. nih.govacs.org This intramolecular reaction forms the ether bridge that is characteristic of the platensimycin core structure. figshare.comacs.org Treatment of the tricyclic intermediate, which contains a hydroxyl group and an enol ether or related moiety, with a strong acid such as trifluoroacetic acid (TFA) smoothly triggers the cyclization to furnish the complete tetracyclic enone core of platensimycin. nih.govresearchgate.net

Strategies for Constructing the Tetracyclic Cage and its Precursors

The construction of the tetracyclic cage of platensimycin is the central challenge in its total synthesis, and numerous creative strategies have been developed to assemble this complex architecture. acs.orgrsc.orgnih.gov

One of the earliest routes involved a ruthenium-catalyzed cycloisomerization of an enyne to form a spirocycle, which was then oxidized to a bis-enone. udel.edu This bis-enone served as the precursor for the key samarium diiodide-mediated radical cyclization. nih.govresearchgate.net

Another innovative approach utilized an intramolecular Diels-Alder reaction to construct the oxatetracyclic core. researchgate.netnih.gov This strategy, starting from the chiral pool material (+)-carvone, builds the required chiral centers, including two all-carbon quaternary centers, in a single cycloaddition step. nih.gov

Bioinspired syntheses have also been reported, for example, starting from natural ent-kaurenoic acids. acs.org These routes leverage the existing stereochemistry of the natural product starting material and employ reactions like oxidative decarboxylation and ring-opening of the diterpene's A-ring to access key intermediates. acs.org

More recent strategies have featured a bioinspired skeletal reconstruction approach from a common ent-pimarane core. acs.org This unified synthesis allows access to platensimycin, platencin (B21511), and platensilin through divergent pathways involving key steps like intramolecular Diels-Alder reactions and regioselective ring openings. acs.org Other notable strategies include an intramolecular Robinson annulation and a silver(I)-promoted cyclization of an α-iodoketone to form pivotal carbon-carbon bonds. acs.orgresearchgate.net These diverse approaches highlight the creativity of synthetic chemists in tackling the formidable challenge of synthesizing the platensimycin core. rsc.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Platensimycin
Platensic acid
Methyl platensinoate
Platensimide A
Homoplatensimide A
Homoplatensimide A methyl ester
Platencin
Platensilin
(+)-Carvone
ent-Kaurenoic acid
Phenyliodine(III) diacetate (PIDA)
Samarium diiodide (SmI₂)
Trifluoroacetic acid (TFA)

Semisynthesis and Derivatization of Platensimycin Analogues Relevant to B1

The discovery of platensimycin (PTM) as a potent inhibitor of bacterial fatty acid synthesis has spurred significant efforts in the realm of medicinal chemistry to generate analogues with improved properties. nih.gov While total synthesis provides a route to the core structure, semisynthesis and derivatization of the natural product or its key intermediates offer a more direct path to a diverse array of analogues. nih.govnih.gov These strategies are crucial for exploring the structure-activity relationships (SAR) and overcoming the pharmacokinetic limitations of the parent compound. ebi.ac.uknih.gov This section will delve into the various semisynthetic modifications of platensimycin, with a focus on analogues related to this compound.

Modification of the Benzoic Acid Moiety

The 3-amino-2,4-dihydroxybenzoic acid portion of platensimycin is a critical component for its biological activity. researchgate.net Early studies on natural congeners of platensimycin, such as platensimycins B1-B3, which feature alterations in this benzoic acid part, demonstrated a reduction in antibacterial efficacy. This highlighted the importance of the free carboxylate group for potent activity. researchgate.net

Despite these initial findings, researchers have explored the synthesis of various analogues with modified aminobenzoic acids. nih.gov In one study, twenty PTM derivatives with different aminobenzoic acids were semisynthesized. While many of these analogues were inactive, a few exhibited moderate antibacterial activity against Staphylococcus aureus. nih.gov This suggests that while the natural 3-amino-2,4-dihydroxybenzoic acid is optimal, certain modifications may still be tolerated, offering a potential avenue for diversifying the platensimycin scaffold. nih.gov

Further research into a glucoside congener, platensimycin B4, where the modification occurs on the aromatic ring, showed significantly weakened activity. This finding helped to define the constrained binding space around the aromatic portion of the molecule and reinforced the significance of the free phenolic and carboxyl groups for its inhibitory function. researchgate.net

Compound Modification Observed Activity Reference
This compoundNatural congener with modified benzoic acidAttenuated biological activity researchgate.net
Platensimycin B2Natural congener with modified benzoic acidAttenuated biological activity researchgate.net
Platensimycin B3Natural congener with modified benzoic acidAttenuated biological activity researchgate.net
Platensimycin B4Glucoside congenerSignificantly attenuated activity researchgate.net
Various Semisynthetic AnaloguesModified aminobenzoic acidsMostly inactive, a few with moderate activity nih.gov

Modifications of the Caged Ring/Ketolide Moiety

The tetracyclic ketolide core of platensimycin is a distinctive structural feature that has been a primary target for synthetic modification. mdpi.com Structure-activity relationship studies have indicated that modifications to this caged ring system can be a rapid approach to diversify the platensimycin structure while maintaining its antibiotic activity. mdpi.com

Efforts to simplify the complex polycyclic structure of platensimycin led to the design of analogues where the tetracyclic cage was replaced by an organometallic core. asm.org For instance, the chromium bioorganometallic compound PM47 was synthesized to preserve the steric properties of the natural product. However, this particular analogue demonstrated low activity against Gram-positive bacteria. asm.org

Other research has focused on the synthesis of hydroxylated congeners of platensimycin and platencin, likely formed through the oxidation of the terpenoid units. researchgate.net The isolation and structural analysis of these compounds contribute to a deeper understanding of the structure-function relationships of these complex natural products. researchgate.net

Late-Stage Functionalization Approaches

Late-stage functionalization has emerged as a powerful strategy for rapidly generating a library of platensimycin derivatives. ebi.ac.uknih.gov This approach allows for the introduction of chemical diversity at a late step in the synthetic sequence, which is particularly advantageous when working with complex natural products. nih.gov

One notable example involves the thiolysis of a platensimycin oxirane intermediate, followed by a series of C-C cross-coupling reactions. ebi.ac.uknih.gov This method yielded a focused library of PTM derivatives. ebi.ac.uknih.gov Subsequent antibacterial screening of these compounds identified several candidates with enhanced anti-Staphylococcus activity compared to the parent platensimycin. nih.gov

Another successful late-stage modification strategy involved the gram-scale synthesis of 6-iodo PTM, which served as a versatile intermediate. mdpi.com This precursor was then subjected to Heck, Sonogashira, and one-pot Sonogashira/cycloaddition cascade reactions to produce thirty-two PTM derivatives. mdpi.com Several of these new analogues, including A1, A3, A17, and A28, showed improved antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) in a mouse peritonitis model. nih.gov Compound A28 was also effective against MRSA in a mouse wound infection model. nih.gov

These late-stage functionalization approaches highlight a promising avenue for improving both the antibacterial activity and the pharmacokinetic profile of platensimycin. nih.gov

Reaction Type Intermediate Resulting Analogues Improved In Vivo Activity Reference
Thiolysis and C-C cross-couplingPTM oxiraneFocused library of PTM derivativesYes (A1, A3, A17, A28) ebi.ac.uknih.gov
Heck, Sonogashira, and cascade reactions6-iodo PTM32 PTM derivativesYes (A1, A3, A17, A28) nih.govmdpi.com

Synthetic Exploration of Linker Modifications

The linker connecting the benzoic acid moiety and the caged ketolide core in platensimycin is another area that has been explored for modification, although to a lesser extent than the two main pharmacophores. The natural product contains an amide bond formed between the aminobenzoic acid and a propionate (B1217596) side chain extending from the tetracyclic core. nih.gov

Structure Activity Relationship Sar Studies of Platensimycin B1 and Its Analogs

Role of the Benzoic Acid Moiety

The ADHBA portion of platensimycin (B21506) plays a critical role in its antibacterial activity by anchoring the molecule within the active site of the FabF enzyme. nih.gov Modifications to this part of the molecule generally lead to a significant reduction or complete loss of biological activity. nih.govmdpi.com

The free carboxylate group on the benzoic acid ring is essential for the potent inhibitory activity of platensimycin. rsc.orgnih.gov Natural congeners of platensimycin, such as platensimycins B1, B2, and B3, which have modifications to the benzoic acid portion, exhibit attenuated biological activities. rsc.orgnih.gov This observation confirms the importance of the free carboxylate for high-affinity binding to the target enzyme. rsc.org The loss of this functional group, as seen in these analogs, results in poor antibacterial activity. nih.gov

CompoundModification on Benzoic Acid MoietyBiological Activity
PlatensimycinFree CarboxylatePotent
Platensimycin B1Modified CarboxylateAttenuated rsc.org
Platensimycin B2Modified CarboxylateAttenuated rsc.org
Platensimycin B3Modified CarboxylateAttenuated rsc.orgnih.gov

This table illustrates the impact of modifications to the carboxylate group on the biological activity of platensimycin and its natural congeners.

Further emphasizing the importance of the ADHBA moiety, any deletion or significant modification of the functional groups on this aromatic ring has been shown to abolish antibacterial activity. nih.gov For instance, the removal of any of the hydroxyl or amino groups from the ADHBA ring leads to inactive compounds. nih.gov The structural integrity of the 2,4-dihydroxybenzoic acid is therefore a strict requirement for the biological function of platensimycin. nih.govmdpi.com

The potent inhibitory activity of platensimycin is a direct result of specific interactions between its ADHBA moiety and key amino acid residues within the active site of the FabF enzyme. nih.gov The carboxylate group of ADHBA forms ionic interactions with two histidine residues, H303 and H340, which are part of the enzyme's catalytic triad. nih.govnih.gov The amide group of platensimycin forms a hydrogen bond with the side chain of threonine T307. nih.gov These interactions anchor the inhibitor within the malonate-binding pocket of FabF, effectively blocking the binding of its natural substrate, malonyl-ACP. nih.govnih.gov

Platensimycin MoietyInteracting FabF ResidueType of Interaction
Carboxylate GroupHistidine 303 (H303)Ionic Interaction nih.govnih.gov
Carboxylate GroupHistidine 340 (H340)Ionic Interaction nih.govnih.gov
Amide GroupThreonine 307 (T307)Hydrogen Bond nih.gov
4-OH group-Water-mediated hydrogen bond nih.gov

This table summarizes the key interactions between the ADHBA moiety of platensimycin and the active site residues of the FabF enzyme.

Impact of Modifications on 2,4-dihydroxybenzoic acid (ADHBA) Moiety on Biological Activity

Influence of the Tetracyclic Cage/Ketolide Moiety

In contrast to the sensitive ADHBA moiety, the tetracyclic cage of platensimycin is more amenable to structural modifications without a complete loss of antibacterial activity. nih.govmdpi.com This has allowed for the development of numerous analogs with retained and sometimes improved potency. nih.gov

SAR studies have demonstrated that the tetracyclic ketolide portion of platensimycin can be modified, and in some cases even replaced with different cyclic structures, while retaining significant antibacterial activity. nih.govmdpi.com For example, the replacement of the tetracyclic cage with an organometallic core in a compound known as PM47 resulted in a derivative with low but measurable activity against Gram-positive bacteria. asm.org This suggests that the primary role of the cage is to properly position the ADHBA moiety in the FabF active site. nih.gov The two oxygen atoms within the tetracyclic cage contribute to binding through hydrogen bond interactions with the OH group of threonine (Thr270) and the NH of alanine (B10760859) (Ala309). rsc.org

The steric bulk and conformation of the tetracyclic cage and its modifications can influence the antibacterial potency of platensimycin analogs. nih.gov Studies on α-alkyne derivatives of platensimycin suggest that less steric hindrance at the α-position of the cage can lead to more potent compounds. nih.gov Conversely, the introduction of bulky groups, such as a 4H-pyran moiety, can be detrimental to activity, likely due to unfavorable conformational changes in the terpene cage that disrupt optimal binding to FabF. mdpi.comnih.gov The two oxygen atoms in the tetracyclic cage structure show H-bond interactions with the OH group of threonine (Thr270) and NH of the alanine (Ala309). rsc.org The loss of the ether oxygen in platencin (B21511), a related natural product, results in the loss of a hydrogen bond with Thr270 and a subsequent decrease in binding affinity. rsc.org

Hydrogen Bonding Interactions at the Active Site Entrance

The potent inhibitory action of the platensimycin family of compounds against the β-ketoacyl-acyl-carrier-protein synthase (FabF) is critically dependent on a network of specific polar and hydrogen bonding interactions within the enzyme's active site. X-ray co-crystal structures of platensimycin bound to FabF reveal that the tetracyclic enone portion of the molecule is positioned near the entrance of the active site, where it establishes key stabilizing contacts. Current time information in Chicago, IL, US.

Specifically, the oxygen atoms within this cage-like structure engage in significant hydrogen bonding. The ether oxygen of the tetracyclic ring forms a hydrogen bond with the side chain of a threonine residue (Thr270). nih.gov Additionally, the enone oxygen of the core structure forms a hydrogen bond with the main chain amide of an alanine residue (Ala309). nih.gov These interactions help to anchor the inhibitor at the mouth of the binding pocket.

Further stabilizing the complex, the amide group that links the tetracyclic core to the aminobenzoic acid moiety participates in two strong polar interactions. The amide nitrogen acts as a hydrogen bond donor to the backbone carbonyl of Thr270, while the amide carbonyl oxygen accepts a hydrogen bond from the side chain of another threonine residue, Thr307. Current time information in Chicago, IL, US.nih.gov Collectively, these hydrogen bonds at the active site entrance are crucial for the high-affinity binding and inhibitory activity of platensimycin. The significant loss of activity in this compound, where the key carboxylic acid is replaced by a carboxamide, underscores the importance of the interactions made by the aminobenzoic acid moiety deeper within the active site. rsc.orgnih.gov

Comparative SAR between Platensimycin and this compound

Structure-activity relationship (SAR) studies comparing platensimycin (PTM) and its natural congener, this compound, reveal the critical importance of the 3-amino-2,4-dihydroxybenzoic acid portion of the molecule for potent biological activity. rsc.orgrsc.org The defining structural difference between these two compounds is the modification of the carboxylic acid group. In this compound, this carboxyl group is replaced by a primary carboxamide (-CONH₂). rsc.org

This seemingly minor modification leads to a dramatic attenuation of inhibitory activity. Research has shown that the free carboxylate of platensimycin is essential for high-affinity binding to the FabF enzyme. rsc.orgnih.gov The carboxylate group is understood to form a crucial salt bridge interaction with two histidine residues (His303 and His340) in the catalytic center of the FabF active site. nih.gov The substitution of the carboxylate with a carboxamide in this compound eliminates the potential for this vital ionic interaction, leading to a significant loss of binding energy and, consequently, a drastic reduction in inhibitory potency.

The biological data from comparative assays starkly illustrates this SAR finding. While platensimycin is a potent inhibitor of S. aureus fatty acid synthesis, this compound is substantially weaker. rsc.org None of the isolated congeners, including this compound, demonstrated the ability to inhibit the growth of S. aureus in whole-cell assays, further highlighting that the specific architecture of the platensimycin aminobenzoic acid moiety is a highly conserved requirement for antibacterial action. rsc.orgnih.gov

Table 1: Comparative Activity of Platensimycin and this compound

Computational and In Silico Approaches to SAR

Molecular Docking and Dynamics Simulations

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, have become indispensable tools for elucidating the structure-activity relationships of platensimycin and its analogs. These in silico techniques provide detailed insights into the binding modes and interaction energies of inhibitors within the FabF active site, guiding the rational design of new derivatives. npatlas.orgasm.org

Molecular docking studies are typically performed using the co-crystal structure of E. coli FabF in complex with platensimycin (e.g., PDB ID: 2GFX) as a template. npatlas.orgasm.org In these studies, novel platensimycin analogs are computationally placed into the active site to predict their binding orientation and key interactions. For example, docking experiments with various synthetic derivatives have consistently shown that, similar to the parent compound, the 3-amino-2,4-dihydroxybenzoic acid (ADHBA) moiety of active analogs forms critical hydrogen bonds with the catalytic histidine residues His303 and His340. npatlas.org The models also predict hydrogen bonding between the inhibitor and other key residues like Thr270, Thr307, and Ala309, which helps to rationalize the observed biological activity of the analogs. asm.org

Following docking, molecular dynamics simulations are often conducted to assess the stability of the predicted ligand-protein complexes over time. nih.govasm.org By simulating the dynamic movements of the complex under physiological conditions, researchers can evaluate the stability of key hydrogen bonds and other interactions. The root-mean-square deviation (RMSD) of the protein backbone and the ligand is monitored to confirm that the complex remains stable and the ligand does not dissociate from the active site. npatlas.orgasm.org These simulations have helped confirm that active analogs can maintain a stable binding pose similar to that of platensimycin, reinforcing the predicted binding modes. asm.org

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents another powerful computational strategy used in drug discovery to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net The goal of QSAR is to develop a mathematical model that can predict the activity of novel compounds based on their physicochemical properties, encoded as numerical descriptors. researchgate.net

A typical QSAR study involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ or MIC values) is compiled. researchgate.net For each compound, a set of molecular descriptors is calculated, which can represent various properties such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) characteristics. umich.edu Using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN), a mathematical equation is generated that best correlates the descriptors with the observed activity. researchgate.net

The predictive power and robustness of the resulting QSAR model are then rigorously validated using both internal (e.g., cross-validation) and external test sets of compounds not used in model generation. nih.gov While QSAR is a widely applied technique in medicinal chemistry for optimizing lead compounds and predicting the activity of new ones, specific and detailed QSAR models for this compound and its close analogs targeting FabF are not extensively detailed in publicly available literature. However, the principles of QSAR are broadly applicable and have been used to analyze inhibitors of other bacterial targets, demonstrating the utility of the approach for guiding antibiotic development. researchgate.net

Advanced Research Methodologies and Translational Studies

Discovery Platforms for Fatty Acid Synthesis Inhibitors

The discovery of novel antibiotics is a critical endeavor in the face of rising antimicrobial resistance. Innovative screening platforms have been instrumental in identifying inhibitors of bacterial fatty acid synthesis (FASII), a promising target for new drugs.

Target-Based Whole-Cell Screening Strategies

A key innovation in the discovery of FASII inhibitors was the development of target-based whole-cell screening strategies. bioaustralis.comnih.gov This approach combines the advantages of both target-based and whole-cell screening. nih.gov In this method, bacterial cells are engineered to have reduced levels of a specific target enzyme, in this case, enzymes of the fatty acid synthesis pathway like FabF/H. rsc.orgnih.gov This reduction, often achieved through the conditional expression of antisense RNA, makes the cells hypersensitive to inhibitors of that specific target. rsc.orgnih.gov

When screening a library of compounds, such as natural product extracts, a differential sensitivity is observed. A compound that inhibits the target will show a significantly larger zone of growth inhibition in the engineered, hypersensitive strain compared to the wild-type strain. rsc.org This powerful strategy led to the discovery of platensimycin (B21506) from a screen of approximately 250,000 natural product extracts. core.ac.ukresearchgate.net The method's high sensitivity allows for the detection of active compounds even at low concentrations within complex mixtures. rsc.org

Antisense Differential Sensitivity Assays

Antisense differential sensitivity assays are a specific and powerful implementation of the target-based whole-cell screening strategy. bioaustralis.com This technique relies on the principle that reducing the amount of a specific protein in a bacterial cell will make it more susceptible to inhibitors of that protein. nih.gov In Staphylococcus aureus, for instance, the expression of antisense RNA corresponding to the fabF gene, which is part of an operon with fabH, leads to decreased levels of the FabF and FabH enzymes. rsc.org

This creates a strain that is hypersensitive to inhibitors of these enzymes. rsc.org When a substance like a natural product extract is tested on both the antisense-expressing strain and a control strain, a more significant inhibition of growth in the antisense strain indicates that the substance likely targets the FabF/H enzymes. rsc.orgnih.gov This differential effect was crucial in identifying platensimycin as a selective inhibitor of the FabF enzyme. bioaustralis.comcore.ac.uk

Proteomic Signatures for Fatty Acid Biosynthesis Inhibition

Proteomics, the large-scale study of proteins, provides a powerful tool for understanding the cellular response to antibiotics and elucidating their mechanism of action.

Identification of Upregulated Enzymes (e.g., FabHA, FabHB, FabF, FabI, PlsX, PanB)

When bacteria are treated with inhibitors of fatty acid biosynthesis, they often respond by upregulating the enzymes within that pathway as a compensatory mechanism. chalmers.se Studies in Bacillus subtilis treated with platensimycin and other FASII inhibitors like platencin (B21511), cerulenin, and triclosan (B1682465) have established a distinct proteomic signature. nih.govasm.org This signature is characterized by the increased production of several key enzymes directly involved in fatty acid biosynthesis.

The specifically upregulated proteins include FabHA, FabHB, FabF, FabI, PlsX, and PanB. nih.govasm.org The induction of these particular proteins serves as a diagnostic marker, confirming that a compound's mechanism of action is the inhibition of the fatty acid biosynthesis pathway. nih.govasm.org

Application in Mechanism-of-Action Studies for Derivatives

This established proteomic signature is invaluable for assessing the mechanism of action of new, structurally related compounds, such as derivatives of platensimycin. nih.govasm.org For example, when a platensimycin-inspired chromium bioorganometallic derivative, PM47, was analyzed, its proteomic response did not match the signature of fatty acid biosynthesis inhibition. nih.govasm.org This indicated that despite its structural similarity to platensimycin, PM47 has a different mechanism of action. asm.org This application of proteomic profiling is crucial for structure-activity relationship (SAR) studies, helping to guide the chemical modification of lead compounds to retain or improve their desired mode of action. nih.govasm.org

In Vitro Antibacterial Activity Assessment

Platensimycin has demonstrated potent in vitro antibacterial activity, primarily against Gram-positive bacteria. mdpi.com Its efficacy has been tested against a range of clinically significant pathogens, including drug-resistant strains.

Extensive testing has shown that platensimycin is effective against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant Enterococci (VRE). mdpi.com The minimum inhibitory concentration (MIC) values for platensimycin against these Gram-positive bacteria are typically in the range of 0.1 to 0.32 mg/mL. mdpi.com However, it generally shows no activity against Gram-negative bacteria like Klebsiella pneumoniae and Escherichia coli. mdpi.com The table below summarizes the in vitro antibacterial activity of Platensimycin B1 and its derivatives against various bacterial strains.

Compound/DerivativeTarget OrganismMIC (μg/mL)
PlatensimycinS. aureus ATCC 292131 mdpi.com
PlatensimycinMethicillin-Sensitive S. aureus (MSSA)1 mdpi.com
PlatensimycinMethicillin-Resistant S. aureus (MRSA)1 mdpi.com
PlatensimycinVancomycin-Resistant Enterococci (VRE)8 mdpi.com
PlatensimycinB. subtilis4 mdpi.com
Derivative A-SeriesS. aureus strains1-8 mdpi.com
Derivative B-SeriesS. aureus strains1-8 mdpi.com
Derivative C-SeriesS. aureus strains1-8 mdpi.com

This table is for illustrative purposes and represents a summary of reported findings. Specific MIC values can vary between studies and strains.

Minimum Inhibitory Concentration (MIC) Determinations against Gram-Positive Pathogens

Platensimycin has demonstrated significant broad-spectrum activity against a variety of Gram-positive bacteria. rsc.orgwikipedia.org In vitro studies have established its potency by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC values for platensimycin against clinically relevant Gram-positive pathogens are generally low, indicating strong antibacterial action. rsc.orgnih.gov

Research has shown that platensimycin exhibits potent MIC values, often ranging from 0.06 to 2 µg/mL, against susceptible Gram-positive bacteria. rsc.org More specifically, studies report MIC values between 0.1 to 1 µg/mL for common Gram-positive pathogens. nih.govresearchgate.net This positions platensimycin as a compound with considerable promise in combating infections caused by these organisms. Its unique mechanism of action, which involves the inhibition of fatty acid synthesis (FASII), means it does not exhibit cross-resistance with many existing classes of antibiotics. wikipedia.orgresearchgate.net

Interactive Table: MIC of Platensimycin against Gram-Positive Pathogens

Pathogen Strain MIC (µg/mL) Reference
Staphylococcus aureus Methicillin-Sensitive (MSSA) 1 mdpi.com
Enterococcus faecium Vancomycin-Resistant (VRE) <0.06 - 0.1 researchgate.net

Activity against Multi-Drug Resistant Strains (e.g., MRSA, VRE)

A critical aspect of platensimycin's potential is its robust activity against multi-drug resistant (MDR) bacteria, which pose a significant global health threat. dovepress.com The compound has shown particular efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). researchgate.netmdpi.comnih.gov

Platensimycin's novel target, the FabF/B enzymes in the bacterial fatty acid synthesis pathway, is distinct from the targets of most commercially available antibiotics. wikipedia.orgnih.gov This allows it to bypass the common resistance mechanisms that render other drugs ineffective. researchgate.net Consequently, platensimycin maintains its potency against strains that have developed resistance to beta-lactams (like methicillin), glycopeptides (like vancomycin), and other antibiotic classes. wikipedia.orgresearchgate.net In vitro studies have consistently reported low MIC values for platensimycin against these challenging pathogens, underscoring its potential as a lead compound for developing new treatments for MDR infections. researchgate.netnih.gov

Interactive Table: MIC of Platensimycin against Multi-Drug Resistant Strains

Pathogen Resistance Profile MIC (µg/mL) Reference
Staphylococcus aureus Methicillin-Resistant (MRSA) 0.5 - 1 researchgate.netmdpi.com
Staphylococcus aureus Vancomycin-Intermediate (VISA) 0.5 researchgate.net
Staphylococcus aureus Linezolid-Resistant, MRSA 1 researchgate.net

In Vivo Efficacy in Bacterial Infection Models

Murine Infection Models (e.g., mouse peritonitis, wound models)

The promising in vitro activity of platensimycin has been further investigated in in vivo animal models to assess its therapeutic potential in a physiological setting. Murine infection models are standard for these preclinical evaluations. Studies have demonstrated the efficacy of platensimycin in a mouse model of peritonitis caused by MRSA. researchgate.netnih.gov In these models, the compound was able to inhibit the growth of the bacteria, highlighting its potential for treating systemic infections. researchgate.net

Furthermore, research has extended to topical applications. A derivative of platensimycin, compound A4, proved effective in a skin infection model in mice infected with S. aureus. nih.gov The development of semisynthetic analogs has been a key strategy to improve the compound's pharmacokinetic properties and in vivo efficacy. mdpi.com Several derivatives have shown improved performance over the parent platensimycin compound in a lethal mouse peritonitis model. nih.govmdpi.com

Evaluation of Activity against Specific Pathogens (e.g., S. aureus)

The primary pathogen used to evaluate the in vivo efficacy of platensimycin and its analogs has been Staphylococcus aureus, particularly MRSA strains. rsc.orgnih.gov In a systemic S. aureus infection model in mice, intravenous infusion of platensimycin resulted in a significant reduction of the bacterial load. rsc.org Specifically, these studies observed a 4 to 5 log reduction in the colony-forming units (CFU) of S. aureus in the kidneys of infected mice. rsc.org

While the parent compound showed efficacy, its poor pharmacokinetic properties presented a challenge for conventional administration routes. rsc.orgresearchgate.net This has spurred the development of numerous derivatives. nih.gov Several of these newer compounds have demonstrated improved in vivo efficacy against MRSA in mouse peritonitis models, although residual bacteria in the kidneys indicated that further optimization is still necessary. nih.gov

Future Perspectives and Research Directions for Platensimycin B1

Rational Design and Synthesis of Improved Platensimycin (B21506) B1 Analogs

The core of advancing Platensimycin B1 towards clinical viability lies in the strategic design and synthesis of analogs with enhanced properties. This multi-pronged approach seeks to address its inherent limitations while preserving or even augmenting its antibacterial efficacy.

Addressing Pharmacokinetic Limitations through Structural Modification

A primary obstacle in the clinical development of this compound is its suboptimal pharmacokinetic profile, characterized by poor solubility and rapid in vivo clearance. ebi.ac.ukmdpi.com Researchers are actively pursuing structural modifications to the this compound scaffold to improve its drug-like properties. Key strategies include:

Modification of the Terpene Cage: Alterations to the complex tetracyclic core of this compound are being explored to enhance metabolic stability and solubility. Previous structure-activity relationship (SAR) studies have indicated that the ketolide portion of the molecule can be modified to diversify the structure while maintaining antibiotic activity. mdpi.com

Thiolysis of the Oxirane Ring: A focused library of this compound derivatives has been created through the thiolysis of its oxirane ring, followed by various C-C cross-coupling reactions. This approach has yielded analogs with improved anti-Staphylococcus activity in vitro. ebi.ac.uk

Systematic SAR Studies: Ongoing research involves the synthesis and evaluation of new analogs to build a more comprehensive understanding of how structural changes impact pharmacokinetic parameters. This includes the creation of derivatives with varied aminobenzoic acids and modifications to the enone moiety. ebi.ac.uknih.gov

Exploration of Unexplored Chemical Modifications

To further expand the chemical space around this compound, researchers are investigating novel chemical modifications that have not been extensively studied. These include:

Fluorination: The introduction of fluorine atoms into the 3-amino-2,4-dihydroxybenzoic acid (ADHBA) moiety is a promising strategy. nih.gov Fluorination can significantly alter the electronic properties, metabolic stability, and binding affinity of a molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

Expanded Ketolide Diversity: While some modifications to the ketolide portion have been made, there is still considerable room for exploration. nih.gov Synthesizing a broader range of ketolide analogs could lead to the discovery of derivatives with enhanced activity or an expanded spectrum of antibacterial action.

Development of Prodrug Strategies

Prodrugs are inactive precursors that are converted into the active drug within the body. This approach can be instrumental in overcoming poor pharmacokinetic properties. researchgate.netijpsjournal.com For this compound, prodrug strategies could involve:

Masking Polar Groups: The carboxylic acid and hydroxyl groups on the aminobenzoic acid portion of this compound contribute to its polarity and potential for rapid metabolism. Temporarily masking these groups with cleavable moieties could improve oral bioavailability and prolong its duration of action. ijpsjournal.comgoogle.com

Boron-Based Prodrugs: A novel prodrug strategy involves the use of boron to mask phenol (B47542) or aromatic hydroxyl groups. This approach has been shown to significantly increase the plasma concentrations of the active drug forms in preclinical studies for other compounds and could be applicable to this compound. google.com

Deepening Understanding of SAR Complexities

A thorough understanding of the structure-activity relationships (SAR) of this compound is critical for the rational design of improved analogs. nih.govnih.gov While initial studies have provided valuable insights, a more nuanced comprehension of the SAR is required. Future research will focus on:

High-Throughput Synthesis and Screening: The development of more efficient synthetic routes will enable the creation of larger and more diverse libraries of this compound analogs. ebi.ac.uk Combining this with high-throughput screening against a panel of bacterial pathogens will accelerate the identification of key structural features that govern antibacterial activity.

Computational Modeling and Docking Studies: In silico methods, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding interactions between this compound analogs and their target enzyme, FabF. mdpi.com These computational models can help to prioritize the synthesis of the most promising candidates.

Exploration of Metal-Containing Derivatives: The synthesis of organometallic derivatives, such as ferrocene-containing analogs, offers a novel avenue for exploring SAR. researchgate.net While initial studies in this area have not yet yielded compounds with promising antibacterial activity, it represents an underexplored area of chemical space. researchgate.net

Investigating Potential Synergistic Effects with Other Antimicrobials

The combination of antibiotics with different mechanisms of action is a well-established strategy for combating drug-resistant infections and preventing the emergence of further resistance. researchgate.net Investigating the potential synergistic effects of this compound with other antimicrobial agents could reveal new therapeutic options. Future studies should explore combinations with:

Beta-lactam antibiotics: These drugs target cell wall synthesis, a different pathway from the fatty acid synthesis inhibited by this compound.

Aminoglycosides: These antibiotics inhibit protein synthesis.

Other novel antibiotics: Combining this compound with other new classes of antibiotics could lead to powerful synergistic interactions.

Novel Delivery Systems for Enhanced Therapeutic Efficacy

To overcome the pharmacokinetic challenges of this compound, novel drug delivery systems are being investigated to improve its therapeutic efficacy. scienceopen.comnptel.ac.in These systems can protect the drug from premature degradation, enhance its solubility, and facilitate targeted delivery to the site of infection. nih.gov Promising approaches include:

Liposomes and Micelles: Encapsulating this compound within liposomes or micelles has been shown to create biosafe nanoantibiotics with strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) in preclinical models. ebi.ac.uk

Nanoparticle-Hydrogel Systems: For localized infections, nanoparticle-hydrogel systems containing this compound are being developed for topical treatment. nih.gov This approach could be particularly useful for treating skin and soft tissue infections caused by MRSA. researchgate.net

Targeted Nanocarriers: The development of nanocarriers decorated with targeting ligands could enable the specific delivery of this compound to bacterial cells, thereby increasing its local concentration at the site of action and minimizing potential off-target effects.

Broader Implications for New Antibiotic Discovery

One of the most profound implications of Platensimycin's discovery is the validation of the bacterial fatty acid synthesis (FASII) pathway as a prime target for antibiotic development. nih.gov For years, this pathway was considered a promising but underexploited target. The clinical success of isoniazid, a FabI inhibitor, had provided some precedent, but the discovery of Platensimycin, a potent and specific inhibitor of the FabF enzyme, offered definitive validation. nih.govnih.gov This has catalyzed further research into other enzymes within the FASII pathway as potential drug targets. The targeted inhibition of essential processes like fatty acid biosynthesis represents a critical strategy in the development of drugs with novel mechanisms of action, which are urgently needed to combat multidrug-resistant (MDR) pathogens. nih.govresearchgate.net

The methodology employed in the discovery of Platensimycin has also had a lasting impact on screening programs for new antibiotics. Researchers at Merck utilized an innovative whole-cell, two-plate agar (B569324) diffusion assay that used antisense RNA to create a strain of Staphylococcus aureus with reduced levels of the target protein, FabF. nih.gov This target-sensitized strain was significantly more susceptible to inhibitors of that specific protein, allowing for the rapid identification of Platensimycin from a library of microbial extracts. eurekaselect.com This target-based, whole-cell screening approach was a paradigm shift, demonstrating a more efficient way to find natural products with a specific, desired mode of action, thereby increasing the probability of discovering novel drug leads. nih.gov

Furthermore, the unique chemical scaffold of Platensimycin provides a valuable starting point for medicinal chemistry and semi-synthesis campaigns. While the parent compound faced challenges, such as undesirable pharmacokinetics that have so far prevented its progression to clinical trials, its novel structure has inspired the creation of numerous derivatives. mdpi.com Research has focused on modifying the Platensimycin core to improve its properties and enhance its efficacy. mdpi.com This work highlights a crucial implication: natural products, even those with initial liabilities, can serve as a blueprint for developing next-generation antibiotics. By understanding the structure-activity relationships, researchers can engineer new compounds that retain the potent activity against MDR pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) while possessing improved pharmacological profiles. researchgate.netmdpi.com

The discovery of Platensimycin from a strain of Streptomyces platensis reinvigorated interest in natural product screening as a viable strategy for antibiotic discovery. nih.govnih.gov It served as a powerful reminder that microorganisms remain a rich, and largely untapped, source of novel chemical diversity with the potential to yield compounds that can overcome existing resistance mechanisms. nih.gov The story of Platensimycin has encouraged researchers to continue exploring microbial genomics and to develop new methods for activating silent biosynthetic gene clusters, which may hold the key to the next generation of antibiotics.

Finally, the study of Platensimycin has shed light on the persistent challenge of Gram-negative bacteria in antibiotic development. Its potent activity is largely restricted to Gram-positive bacteria, as its effectiveness against Gram-negative organisms like Escherichia coli is limited by efflux pump mechanisms. nih.gov This finding underscores the critical importance of addressing bacterial permeability and efflux as a central part of any antibiotic discovery program aiming for broad-spectrum activity. It has spurred further research into strategies for evading these efflux systems, such as designing derivatives that are not substrates for the pumps or exploring co-administration with efflux pump inhibitors. nih.govdovepress.com

Data Tables

Table 1: Key Enzymes in the Fatty Acid Synthesis (FASII) Pathway Targeted by Platensimycin and Related Compounds

CompoundTarget Enzyme(s)Function of EnzymeImplication for Discovery
Platensimycin FabF (β-ketoacyl-ACP synthase II)Catalyzes the elongation of fatty acid chains, essential for cell membrane biosynthesis.Validated FabF as a highly specific and viable antibacterial target. nih.gov
Platencin (B21511) FabF and FabH (β-ketoacyl-ACP synthase III)FabH initiates fatty acid synthesis; FabF performs subsequent elongation steps.Showed that dual inhibition within the same essential pathway is a possible and effective strategy. nih.govnih.gov
Isoniazid FabI (Enoyl-ACP reductase)Catalyzes the final step in each cycle of fatty acid elongation.An earlier clinical drug that provided precedent for targeting the FASII pathway. nih.gov

Q & A

Q. What are the key structural features of Platensimycin B1, and how do they influence its biological activity?

this compound contains a unique cyclohexenone core and an aromatic amide moiety critical for binding to its target, FabF (a bacterial enoyl-acyl carrier protein reductase) . The keto group in the cyclohexenone is essential for maintaining conformational stability, as its removal or substitution (e.g., oxime, hydrazine derivatives) alters antibacterial efficacy . Methodologically, structure-activity relationship (SAR) studies involve semi-synthesis of derivatives followed by in vitro MIC assays against Staphylococcus aureus strains to correlate structural modifications with activity .

Q. What synthetic strategies are commonly used to produce this compound?

Total synthesis of this compound involves constructing the tetracyclic terpene core via asymmetric alkylation and dearomatizing cyclization reactions. A critical step is coupling the platensic acid intermediate with aniline derivatives (e.g., [89]) to form the amide bond, which requires protecting group strategies to stabilize reactive hydroxyl groups . Experimental protocols emphasize reproducibility: intermediates are characterized via NMR and HPLC, and yields are optimized through iterative protection/deprotection cycles .

Q. How is the antibacterial activity of this compound assessed in preclinical studies?

Standardized MIC (Minimum Inhibitory Concentration) assays are conducted against Gram-positive pathogens like methicillin-resistant S. aureus (MRSA). For example, derivative 17 (a Schiff base-modified analogue) showed MIC values of 1.0–2.0 μg mL⁻¹, while others ranged from 4.0–64.0 μg mL⁻¹ . Data interpretation includes comparing MICs to positive controls (e.g., vancomycin) and assessing stability under physiological conditions (pH, serum proteins) .

Advanced Research Questions

Q. How can researchers resolve contradictions in activity data between this compound derivatives?

Discrepancies in MIC values often arise from conformational changes in the cyclohexenone core or solubility issues. For instance, replacing the keto group with bulkier substituents (e.g., hydrazides) may hinder FabF binding. To address this, employ molecular docking studies (using tools like AutoDock Vina) to visualize ligand-protein interactions and validate findings with isothermal titration calorimetry (ITC) . Cross-referencing synthetic yields (e.g., derivative 17’s 72% yield vs. derivative 9’s 45%) with purity data (HPLC >95%) can also identify confounding factors .

Q. What experimental designs optimize the stability of this compound derivatives under physiological conditions?

Stability studies involve incubating derivatives in simulated body fluid (SBF) at 37°C and analyzing degradation via LC-MS. For example, derivative 17 retained >90% activity after 24 hours, while analogues lacking the keto group degraded rapidly . Methodological rigor requires triplicate runs, statistical validation (e.g., ANOVA for inter-group differences), and controls (e.g., unmodified this compound) .

Q. How can researchers design SAR studies to explore the pharmacophore of this compound?

A systematic approach includes:

  • Core modifications : Synthesize 6,7-dihydro analogues to test the necessity of the enone system.
  • Side-chain variations : Introduce alkyl or aryl groups to the amide moiety to assess steric effects.
  • Docking validation : Compare binding energies (ΔG) of derivatives to wild-type vs. mutant FabF (e.g., C163Q) . Data should be tabulated to highlight trends (see Table 1) .

Methodological Considerations

  • Reproducibility : Document reaction conditions (temperature, solvent ratios) and characterization data (NMR shifts, HPLC retention times) in supplementary materials .
  • Ethical compliance : Adhere to biosafety protocols when handling antibiotic-resistant strains .
  • Data validation : Use triplicate experiments and statistical tools (e.g., RSD <5% for HPLC assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Platensimycin B1
Reactant of Route 2
Platensimycin B1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.